molecular formula C10H11N3OS2 B14895679 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one

Cat. No.: B14895679
M. Wt: 253.3 g/mol
InChI Key: VHOGKNRUMZVBIB-UHFFFAOYSA-N
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Description

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with a suitable halide to form the thioether linkage.

    Pyrrole Substitution: The final step involves the substitution of the pyrrole ring onto the ethanone moiety, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the pyrrole ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with biological targets such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-3-yl)ethan-1-one: Similar structure but lacks the dimethyl substitution on the pyrrole ring.

    2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)propan-1-one: Similar structure but has an additional methyl group on the ethanone moiety.

Uniqueness

The presence of the dimethyl substitution on the pyrrole ring and the specific positioning of the thiadiazole ring make 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one unique. These structural features may confer distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H11N3OS2

Molecular Weight

253.3 g/mol

IUPAC Name

1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone

InChI

InChI=1S/C10H11N3OS2/c1-6-3-8(7(2)12-6)9(14)4-15-10-13-11-5-16-10/h3,5,12H,4H2,1-2H3

InChI Key

VHOGKNRUMZVBIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)CSC2=NN=CS2

Origin of Product

United States

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